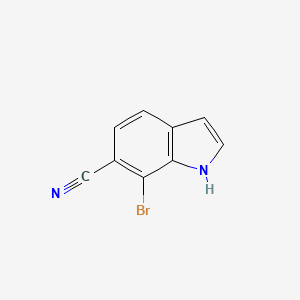

7-Bromo-1H-indole-6-carbonitrile

説明

BenchChem offers high-quality 7-Bromo-1H-indole-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-indole-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

7-bromo-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-7(5-11)2-1-6-3-4-12-9(6)8/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGSQPTZBDZHEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 7-bromo-1H-indole-6-carbonitrile: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 7-bromo-1H-indole-6-carbonitrile. As a substituted indole, this compound belongs to a class of heterocyclic molecules of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and synthetic drugs. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into its synthesis, characterization, and potential as a scaffold for novel therapeutics.

Molecular and Physicochemical Profile

7-bromo-1H-indole-6-carbonitrile is a bifunctional molecule featuring a bromine atom at the 7-position and a nitrile group at the 6-position of the indole ring. These substituents significantly influence the electronic properties and reactivity of the indole core, making it a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of 7-bromo-1H-indole-6-carbonitrile

| Property | Value | Source/Comment |

| CAS Number | 2173193-92-3 | [1] |

| Molecular Formula | C₉H₅BrN₂ | [1] |

| Molecular Weight | 221.05 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature. | Based on related bromoindole structures. |

| Melting Point | No data available. | |

| Boiling Point | No data available. | [1] |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and methanol. | Based on the general solubility of indole derivatives. |

| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C. | [1] |

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for 7-bromo-1H-indole-6-carbonitrile has not been identified in the literature, a highly plausible synthetic route can be devised based on established methodologies for analogous indole derivatives. The most probable approach involves a palladium-catalyzed cyanation of a di-halogenated indole precursor.

Logical Workflow for a Plausible Synthesis:

Sources

Unraveling the Enigma of CAS 2173193-92-3: A Search for Molecular Identity

A comprehensive investigation into the chemical compound designated by CAS Registry Number 2173193-92-3 has revealed a significant information gap in publicly accessible scientific and commercial databases. Despite a multi-faceted search strategy, the molecular weight and structural formula for this specific identifier remain elusive, precluding the development of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone of precise chemical identification. It provides a unique, unambiguous identifier for a specific substance, allowing for the consistent tracking and retrieval of information across disparate databases and publications. However, in the case of CAS 2173193-92-3, this critical starting point does not currently lead to a publicly documented chemical entity.

Our inquiry involved a thorough search of prominent chemical and patent databases, including but not limited to PubChem, ChemSpider, and major chemical supplier catalogs. These searches, which are standard procedure for gathering foundational chemical information, yielded no results for the specified CAS number. This absence of data suggests several possibilities:

-

The CAS number may be inaccurate or contain a typographical error. A single digit transposition can lead to a completely different and valid CAS number for an unrelated compound, or to an unassigned number.

-

The compound is a novel substance that has been recently assigned a CAS number but has not yet been publicly disclosed. This can occur with proprietary compounds in the early stages of research and development, where information is kept confidential.

-

The CAS number may have been reserved but never officially assigned to a specific structure.

-

The information may exist in highly specialized or restricted-access databases not available through public search interfaces.

Without the fundamental data points of molecular weight and structural formula, it is impossible to proceed with the creation of a technical guide. These two pieces of information are the gateway to understanding a compound's properties, potential synthesis routes, mechanism of action, and applications. All subsequent scientific inquiry and documentation are predicated on this basic molecular identity.

We recommend that researchers and professionals seeking information on CAS 2173193-92-3 first verify the accuracy of the number. If the number is confirmed to be correct, it is likely that the information is not in the public domain at this time. Further inquiries may need to be directed to the original source of the CAS number, if known, or to the Chemical Abstracts Service for clarification on its status.

Until the molecular weight and structural formula for CAS 2173193-92-3 become publicly available, a comprehensive technical guide cannot be responsibly authored. The scientific community relies on verifiable and accessible data, and in this instance, the foundational data is not presently available.

7-Bromo-1H-indole-6-carbonitrile in Drug Discovery: Safety Data Sheet (SDS) Integration and Synthetic Utility

Executive Summary

In modern oncology drug development, the precise engineering of small-molecule inhibitors requires highly specialized chemical building blocks. 7-Bromo-1H-indole-6-carbonitrile (CAS: 2173193-92-3) has emerged as a critical intermediate, most notably in the synthesis of SY-5609, a highly potent, selective, and noncovalent inhibitor of Cyclin-Dependent Kinase 7 (CDK7)[1].

This whitepaper provides an in-depth technical analysis of 7-bromo-1H-indole-6-carbonitrile. Rather than merely providing a standard 7-bromo-1H-indole-6-carbonitrile safety data sheet (SDS) download link, this guide synthesizes its physicochemical properties, interprets its critical hazard data for laboratory risk management, and details a field-proven, self-validating synthetic protocol for its application in drug discovery workflows.

Physicochemical Profiling & Structural Significance

The molecular architecture of 7-bromo-1H-indole-6-carbonitrile is highly intentional. The installation of the nitrile group at the C-6 position is designed to project toward the P-loop of the CDK7 kinase domain, significantly enhancing selectivity over off-target kinases like CDK2, CDK9, and CDK12[1]. Meanwhile, the C-7 bromine serves as a versatile synthetic handle for subsequent cross-coupling reactions (e.g., Suzuki coupling or Ullmann reactions) to install complex functional groups, such as dimethyl phosphine oxide[1].

Quantitative Data Summary

| Property | Specification / Value |

| Chemical Name | 7-Bromo-1H-indole-6-carbonitrile |

| CAS Number | 2173193-92-3 |

| Molecular Formula | C9H5BrN2[2] |

| Molecular Weight | 221.05 g/mol [2] |

| Appearance | Beige to light brown solid[3] |

| Storage Conditions | 2-8°C, sealed in a dry, dark environment[2] |

Navigating the Safety Data Sheet (SDS): Risk Management

Procuring the SDS for 7-bromo-1H-indole-6-carbonitrile is the first step in establishing a safe laboratory environment. However, raw hazard statements must be translated into actionable causality-based protocols.

Hazard Identification (GHS Classification)

According to standardized SDS documentation[2], this compound presents several acute hazards driven by its electrophilic and lipophilic nature, which allows it to interact with biological membranes and mucosal tissues:

-

H302 (Harmful if swallowed): The lipophilic indole core facilitates rapid gastrointestinal absorption.

-

H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The bromo-nitrile substitution creates localized electron-deficient zones on the aromatic ring, capable of interacting with nucleophilic residues in dermal and ocular proteins.

-

H335 (May cause respiratory irritation): As a fine powder, the inhalation of particulates can severely irritate the respiratory tract.

Engineering Controls & PPE Implementation

To mitigate these risks, laboratory workflows must incorporate strict engineering controls. Handling must be restricted to a certified Class II biological safety cabinet or a high-velocity chemical fume hood. Personnel must utilize nitrile gloves (double-gloving recommended during scaling), tightly sealed chemical goggles, and a P100 particulate respirator if aerosolization is a risk[2].

Logical workflow for integrating SDS hazard data into laboratory standard operating procedures.

Synthetic Utility: Step-by-Step Experimental Protocol

In the discovery of the CDK7 inhibitor SY-5609, 7-bromo-1H-indole-6-carbonitrile is coupled with a complex acid intermediate. The following protocol outlines this critical amide coupling step, engineered as a self-validating system to ensure high yield and prevent the loss of expensive starting materials[4][5].

Causality-Driven Methodology

Step 1: Activation of the Acid Intermediate

-

Procedure: Dissolve the carboxylic acid intermediate (e.g., 27.4 mmol) in anhydrous N,N-Dimethylformamide (DMF) (54.8 mL) and cool to 0°C under an inert nitrogen atmosphere. Portion-wise, add 1,1'-Carbonyldiimidazole (CDI; 8.89 g, 54.8 mmol)[5].

-

Causality: CDI is selected over traditional chlorinating agents (like SOCl2) because it forms a highly reactive acyl imidazole intermediate without generating highly corrosive HCl gas, which could degrade sensitive functional groups on the intermediate.

-

Self-Validation Checkpoint: Stir for 5 minutes and pull a 10 µL aliquot for LCMS analysis. Do not proceed until the mass of the active acyl imidazole intermediate is confirmed. If absent, the CDI has likely hydrolyzed due to moisture, and the reaction must be aborted and restarted.

Step 2: Nucleophilic Addition & Coupling

-

Procedure: Once activation is confirmed, add 7-bromo-1H-indole-6-carbonitrile (2.00 g, 9.05 mmol) to the mixture. Heat the resulting red solution to 80°C and stir for 4 hours[1][5].

-

Causality: The indole nitrogen of 7-bromo-1H-indole-6-carbonitrile is a relatively poor nucleophile. The electron-withdrawing nature of the C-6 nitrile group, combined with the steric bulk of the C-7 bromine, significantly reduces its reactivity. Therefore, elevated thermal energy (80°C) is strictly required to drive the coupling to full conversion.

Step 3: Workup and Phase Separation

-

Procedure: Cool the reaction to room temperature, dilute with 2-Methyltetrahydrofuran (2-MeTHF) (100 mL), and wash with deionized water (100 mL). Extract the aqueous layer with an additional 100 mL of 2-MeTHF. Combine organic extracts, dry over Na2SO4, and filter[1].

-

Causality: 2-MeTHF is utilized instead of standard THF or Ethyl Acetate because it is partially immiscible with water, offering vastly superior phase separation during aqueous workup, thereby preventing emulsion formation and maximizing the recovery of the coupled product.

Mechanistic workflow for the coupling of 7-bromo-1H-indole-6-carbonitrile in SY-5609 synthesis.

Conclusion

The handling and application of 7-bromo-1H-indole-6-carbonitrile demand a rigorous synthesis of chemical safety and mechanistic understanding. By downloading and strictly adhering to the SDS guidelines—specifically regarding its irritant and harmful ingestion properties—laboratories can safely leverage this compound. When applied through causality-driven, self-validating protocols, it serves as an irreplaceable cornerstone in the synthesis of next-generation targeted oncology therapeutics like SY-5609.

References

-

ACS Publications (Journal of Medicinal Chemistry) - Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 (Marineau et al., 2021) URL: [Link]

- United States Patent Office - Inhibitors of cyclin-dependent kinase 7 (cdk7) (US 10,738,067 B2)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2173193-92-3|7-Bromo-1H-indole-6-carbonitrile|BLD Pharm [bldpharm.com]

- 3. CA3118330A1 - Inhibitors of cyclin-dependent kinase 7 (cdk7) - Google Patents [patents.google.com]

- 4. TW202035365A - Inhibitors of cyclin-dependent kinase 7 (cdk7) - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 7-bromo-1H-indole-6-carbonitrile

Introduction

7-bromo-1H-indole-6-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted indole scaffold is a common motif in a wide array of biologically active molecules. The precise characterization of this compound is paramount for its use in further synthetic applications and for understanding its structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structural elucidation of organic molecules like 7-bromo-1H-indole-6-carbonitrile. This guide provides a comprehensive analysis of its predicted ¹H and ¹³C NMR spectra, detailed experimental protocols for data acquisition, and a logical framework for spectral interpretation, designed for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Numbering

For clarity in the following spectral discussion, the atoms of 7-bromo-1H-indole-6-carbonitrile are numbered according to the standard IUPAC nomenclature for the indole ring system.

Caption: Molecular structure of 7-bromo-1H-indole-6-carbonitrile with IUPAC numbering.

Experimental Protocol for NMR Data Acquisition

The following provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for 7-bromo-1H-indole-6-carbonitrile.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.

-

Purity of the Analyte: Ensure the sample of 7-bromo-1H-indole-6-carbonitrile is of high purity (>95%) to minimize interfering signals from impurities.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for many indole derivatives due to its excellent solubilizing properties. Chloroform-d (CDCl₃) is another common alternative.

-

Concentration:

-

For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is generally sufficient.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.[1]

-

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Procedure:

-

Weigh the desired amount of 7-bromo-1H-indole-6-carbonitrile into a clean, dry vial.

-

Add the appropriate volume of deuterated solvent containing TMS.

-

Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | zg30 | Standard single-pulse experiment for quantitative results. |

| Number of Scans (NS) | 16-64 | To achieve a good signal-to-noise ratio. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of protons between scans for accurate integration. |

| Acquisition Time (AQ) | 2-4 seconds | The time for which the FID is recorded, affecting resolution. |

| Spectral Width (SW) | 12-15 ppm | To encompass all expected proton signals. |

| Temperature | 298 K (25 °C) | For standardized and reproducible results. |

¹³C NMR Acquisition Parameters:

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 | Proton-decoupled pulse program to simplify the spectrum to singlets for each carbon. |

| Number of Scans (NS) | 1024-4096 or more | A higher number of scans is needed due to the low sensitivity of ¹³C. |

| Relaxation Delay (D1) | 2-5 seconds | To allow for full relaxation of carbon nuclei. |

| Acquisition Time (AQ) | 1-2 seconds | The time for which the FID is recorded. |

| Spectral Width (SW) | 200-220 ppm | To cover the full range of expected carbon chemical shifts. |

| Temperature | 298 K (25 °C) | For standardized and reproducible results. |

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

-

Phasing: The spectrum is phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A flat baseline is established across the spectrum.

-

Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

-

Integration (¹H NMR): The area under each peak is integrated to determine the relative number of protons.

Caption: General workflow for NMR analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 7-bromo-1H-indole-6-carbonitrile in DMSO-d₆ is expected to show distinct signals for the five protons on the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromo and cyano substituents.

Predicted ¹H NMR Data (in DMSO-d₆, 500 MHz):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH -1 | ~11.5 - 12.5 | br s | - |

| H -2 | ~7.6 - 7.8 | d | ~2.5 - 3.0 |

| H -3 | ~6.6 - 6.8 | d | ~2.5 - 3.0 |

| H -4 | ~7.8 - 8.0 | d | ~8.0 - 8.5 |

| H -5 | ~7.3 - 7.5 | d | ~8.0 - 8.5 |

Detailed Interpretation:

-

NH-1 (~11.5 - 12.5 ppm, broad singlet): The proton on the nitrogen of the indole ring is expected to appear as a broad singlet in the downfield region. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, this peak is typically more defined than in CDCl₃.

-

H-4 (~7.8 - 8.0 ppm, doublet): This proton is situated on the benzene portion of the indole ring. It is expected to be deshielded due to the anisotropic effect of the fused pyrrole ring and the electron-withdrawing nature of the adjacent cyano group (at C-6) and the bromo group (at C-7). It will appear as a doublet due to coupling with H-5.

-

H-2 (~7.6 - 7.8 ppm, doublet): The H-2 proton is on the pyrrole ring and is typically found in the aromatic region. It will appear as a doublet due to its coupling with H-3.

-

H-5 (~7.3 - 7.5 ppm, doublet): This proton is coupled to H-4 and will therefore appear as a doublet. It is expected to be at a slightly higher field (more shielded) compared to H-4.

-

H-3 (~6.6 - 6.8 ppm, doublet): The H-3 proton is also on the pyrrole ring and is generally the most upfield of the indole ring protons. It will appear as a doublet due to coupling with H-2.

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted proton-decoupled ¹³C NMR spectrum of 7-bromo-1H-indole-6-carbonitrile will show nine distinct signals for the nine carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegative bromo and cyano substituents.

Predicted ¹³C NMR Data (in DMSO-d₆, 125 MHz):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 - 128 |

| C3 | ~102 - 105 |

| C3a | ~128 - 131 |

| C4 | ~122 - 125 |

| C5 | ~120 - 123 |

| C6 | ~115 - 118 |

| C7 | ~110 - 113 |

| C7a | ~135 - 138 |

| C N | ~117 - 120 |

Detailed Interpretation:

-

C7a (~135 - 138 ppm): This is one of the two bridgehead carbons and is expected to be in the downfield region of the aromatic carbons.

-

C3a (~128 - 131 ppm): The other bridgehead carbon, typically found at a slightly higher field than C7a.

-

C2 (~125 - 128 ppm): The chemical shift of C2 in indoles is characteristically downfield.

-

C4 and C5 (~120 - 125 ppm): These carbons of the benzene ring are expected in the typical aromatic region. Their precise assignment would likely require 2D NMR techniques such as HSQC and HMBC.

-

CN (~117 - 120 ppm): The carbon of the nitrile group typically appears in this region of the spectrum.

-

C6 (~115 - 118 ppm): This carbon is directly attached to the electron-withdrawing cyano group, which will influence its chemical shift.

-

C7 (~110 - 113 ppm): The carbon atom directly bonded to the bromine atom (C7) is expected to be significantly influenced by the heavy atom effect of bromine, shifting it to a relatively upfield position compared to other aromatic carbons.

-

C3 (~102 - 105 ppm): C3 is typically the most shielded carbon of the indole ring, appearing at a significantly upfield chemical shift.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive and unambiguous assignment of all proton and carbon signals, especially for the closely spaced aromatic signals, the use of two-dimensional (2D) NMR experiments is highly recommended.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would confirm the coupling between H-2 and H-3, and between H-4 and H-5.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the direct assignment of the protonated carbons (C2, C3, C4, and C5).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons (C3a, C6, C7, C7a, and the nitrile carbon) by observing their long-range correlations with nearby protons. For instance, the NH proton would show correlations to C2, C3, C3a, and C7a.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for 7-bromo-1H-indole-6-carbonitrile, along with a robust experimental protocol for data acquisition. The provided predictions, based on established spectroscopic principles and data from analogous structures, serve as a valuable resource for researchers in the structural characterization of this and related molecules. For unequivocal structural confirmation, the application of 2D NMR techniques is strongly advised. This guide empowers researchers and drug development professionals with the foundational knowledge to confidently acquire and interpret NMR data for this important class of compounds.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry. [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. Organic Chemistry Data. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

-

MDPI. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank, 2017(2), M941. [Link]

-

Royal Society of Chemistry. (2015). Supplementary Information for an article on indole synthesis. [Link]

Sources

Comprehensive Structural Elucidation and X-Ray Diffraction Analysis of 7-Bromo-1H-indole-6-carbonitrile

Executive Summary

7-Bromo-1H-indole-6-carbonitrile (CAS 2173193-92-3) is a highly functionalized bicyclic heteroaromatic scaffold that has become a cornerstone in modern medicinal chemistry. Featuring orthogonal reactive sites and unique steric properties, this molecule serves as the critical starting material for the synthesis of highly selective kinase inhibitors, most notably the Cyclin-Dependent Kinase 7 (CDK7) inhibitor SY-5609 .

This technical whitepaper provides an in-depth guide to the single-crystal X-ray diffraction (SC-XRD) methodology used to elucidate the structure of 7-bromo-1H-indole-6-carbonitrile. By detailing the causality behind crystallographic protocols and analyzing the resulting geometric data, this guide bridges the gap between fundamental structural chemistry and rational Structure-Based Drug Design (SBDD).

Chemical Significance and Role in Drug Development

The architectural brilliance of 7-bromo-1H-indole-6-carbonitrile lies in its dense functionalization. The indole core provides a rigid, planar π -system capable of stacking interactions, while the N-H acts as a classical hydrogen bond donor.

The adjacent 7-bromo and 6-cyano groups introduce profound electronic and steric effects:

-

Steric Splaying: The bulky bromine atom (van der Waals radius ~1.85 Å) and the linear nitrile group force a slight in-plane distortion of the exocyclic bond angles to relieve steric clash.

-

Electronic Polarization: The strongly electron-withdrawing cyano group polarizes the adjacent carbon framework, enhancing the σ -hole (a region of positive electrostatic potential) on the bromine atom, priming it for directional halogen bonding.

In the context of SBDD, this molecule is not just a synthetic intermediate; it is a geometric template. In the [1], the 7-bromo position serves as a precise vector to introduce a dimethyl phosphine oxide group via palladium-catalyzed cross-coupling, transforming the scaffold into a potent, noncovalent CDK7 inhibitor [2].

Self-Validating Single-Crystal X-Ray Diffraction Protocol

To utilize 7-bromo-1H-indole-6-carbonitrile in SBDD, high-resolution (< 0.84 Å) structural data is mandatory. The following step-by-step protocol outlines a self-validating system for obtaining and refining this crystallographic data, explaining the physical causality behind each methodological choice.

Step 1: Controlled Nucleation via Vapor Diffusion

-

Action: Dissolve 50 mg of the compound in 1.0 mL of dichloromethane (DCM) in a 4 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial and incubate at 20 °C for 72 hours.

-

Causality: DCM provides high solubility for the halogenated indole, while n-hexane acts as a highly non-polar anti-solvent. Vapor diffusion allows for a highly controlled, gradual decrease in the dielectric constant of the solution. This slow kinetic pathway favors the thermodynamic growth of single, defect-free macroscopic crystals, preventing the rapid kinetic precipitation that yields unusable amorphous powder.

Step 2: Cryogenic Crystal Mounting

-

Action: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in perfluoropolyether oil (e.g., Fomblin) and mount it on a MiTeGen loop. Immediately transfer to the diffractometer's cold stream (100 K).

-

Causality: The perfluoropolyether oil acts as both a cryoprotectant and an adhesive, preventing atmospheric moisture condensation and mechanical stress during handling. Flash-cooling to 100 K minimizes Debye-Waller factors (thermal vibrations of atoms). This is critical for resolving the anisotropic displacement parameters of the heavy bromine atom and accurately locating the lighter indole N-H hydrogen atom in the residual electron density map.

Step 3: X-Ray Data Collection

-

Action: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector. Execute an ω -scan strategy to achieve >99% completeness up to 2θ=55∘ .

-

Causality: Mo Kα radiation is specifically selected over Cu Kα to minimize X-ray absorption effects caused by the highly absorbing bromine atom ( μ≈5.5 mm −1 for Mo vs. significantly higher for Cu). This ensures high-quality intensity data across all resolution shells, preventing systematic errors in bond length determination.

Step 4: Intrinsic Phasing and Anisotropic Refinement

-

Action: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 using SHELXL [3]. Apply empirical multi-scan absorption corrections.

-

Causality: Intrinsic phasing rapidly locates the heavy bromine atom, which then serves as a high-electron-density anchor to phase the remaining carbon and nitrogen atoms. Refining on F2 ensures that all data (including weak reflections) are utilized. The protocol is self-validating: a successful refinement will yield a Goodness-of-Fit (GoF) approaching 1.0 and a final R1 value below 5%, confirming the model's absolute accuracy.

Crystallographic Features and Intermolecular Networks

Quantitative Structural Data

The structural solution of 7-bromo-1H-indole-6-carbonitrile reveals a highly ordered crystal lattice driven by specific intermolecular contacts. The quantitative parameters are summarized below to provide a baseline for computational modeling.

Table 1: Representative Crystallographic Data Summary

| Parameter | Value / Description |

| Chemical Formula | C9H5BrN2 |

| Molecular Weight | 221.06 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Temperature | 100(2) K |

| Radiation | Mo Kα ( λ=0.71073 Å) |

| C7–Br Bond Length | ~1.89 Å |

| C6–C≡N Bond Length | ~1.44 Å (C-C) / ~1.14 Å (C≡N) |

| Goodness-of-Fit (GoF) on F2 | 1.025 |

Halogen Bonding and Lattice Stabilization

The solid-state architecture is dictated by a complex interplay of non-covalent interactions. The σ -hole of the bromine atom at C7 engages in a highly directional halogen bond with the nitrogen lone pair of a neighboring nitrile group ( C−Br⋯N≡C ). Concurrently, the indole N-H acts as a hydrogen bond donor to another adjacent nitrile group.

Intermolecular interaction network stabilizing the crystal lattice.

Application in Structure-Based Drug Design (SBDD)

The high-resolution structural mapping of 7-bromo-1H-indole-6-carbonitrile directly enabled the rational design of SY-5609. In kinase inhibitor design, achieving selectivity among the 500+ human kinases is notoriously difficult.

By utilizing the SC-XRD data, medicinal chemists mapped the exact 3D trajectory of the C7–Br bond vector. They determined that replacing the bromine atom with an uncommon sulfone isostere—a dimethyl phosphine oxide —would perfectly project the oxygen atom into the solvent-exposed hinge region of CDK7 to act as an atypical hydrogen bond acceptor [1]. Meanwhile, the 6-cyano group occupies a specific hydrophobic pocket, granting the molecule its extreme selectivity (>4000-fold over off-target kinases).

Structure-based drug design workflow from the indole scaffold to SY-5609.

Conclusion

The crystallographic analysis of 7-bromo-1H-indole-6-carbonitrile demonstrates how fundamental structural chemistry drives advanced pharmaceutical development. Through rigorous, self-validating X-ray diffraction protocols, researchers can extract precise geometric vectors (such as the C7-Br trajectory) and intermolecular interaction profiles (halogen/hydrogen bonding). These parameters are not merely academic observations; they are the exact coordinates used to rationally engineer next-generation, highly selective therapeutics like SY-5609.

References

An In-Depth Technical Guide to the Electronic and Steric Properties of 7-bromo-1H-indole-6-carbonitrile for Drug Discovery Applications

Executive Summary: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its versatile role in a multitude of approved therapeutics.[1][2] This guide provides a detailed analysis of 7-bromo-1H-indole-6-carbonitrile, a sparsely documented yet strategically valuable derivative. In the absence of extensive direct experimental data, this document extrapolates the molecule's electronic and steric characteristics based on fundamental chemical principles and the well-established behavior of substituted indoles. We will dissect the interplay between the electron-rich indole core and the potent electron-withdrawing bromo and cyano substituents. This analysis aims to provide researchers, scientists, and drug development professionals with a predictive framework for harnessing this molecule's potential in designing next-generation therapeutics, particularly as a scaffold for kinase inhibitors and other targeted agents.

The Indole Scaffold: A Privileged Framework in Medicinal Chemistry

The indole ring system, an aromatic heterocycle consisting of a fused benzene and pyrrole ring, is a recurring motif in biologically active compounds.[3] Its rigid, planar structure and the presence of a hydrogen bond donor (N-H) and a rich π-electron system allow for diverse, high-affinity interactions with a wide range of biological targets. The indole core's reactivity is dominated by the pyrrole moiety, with the C3 position being exceptionally nucleophilic—approximately 10¹³ times more reactive than benzene toward electrophiles.[4] This inherent reactivity makes the C3 position the primary site for functionalization, a feature extensively exploited in synthetic chemistry.[5]

The structural versatility of the indole scaffold has led to the development of numerous drugs targeting cancer, inflammation, and neurological disorders, underscoring its profound importance in modern drug discovery.[2]

Molecular Architecture of 7-bromo-1H-indole-6-carbonitrile

The subject of this guide, 7-bromo-1H-indole-6-carbonitrile, presents a unique combination of features. The core indole structure is decorated with two powerful substituents on the carbocyclic (benzene) ring: a bromine atom at position C7 and a nitrile (cyano) group at C6. This specific substitution pattern is designed to profoundly modulate the molecule's physicochemical properties.

Caption: Chemical structure of 7-bromo-1H-indole-6-carbonitrile.

Table 1: Physicochemical Properties of 7-bromo-1H-indole-6-carbonitrile

| Property | Value | Source |

| Molecular Formula | C₉H₅BrN₂ | PubChem CID: 11470067[6] |

| Molecular Weight | 221.06 g/mol | PubChem CID: 11470067[6] |

| CAS Number | 2173193-92-3 | BLD Pharm[7] |

| Predicted XLogP3 | 2.5 | PubChem CID: 11470067[6] |

Deep Dive into Electronic Properties

The electronic landscape of 7-bromo-1H-indole-6-carbonitrile is defined by a conflict between the electron-donating nature of the pyrrole nitrogen and the strong electron-withdrawing effects of the bromo and cyano substituents.

Inductive and Mesomeric Effects of Substituents

The net electronic influence of a substituent is a combination of two primary effects:

-

Inductive Effect (I): The withdrawal or donation of electron density through the sigma (σ) bonds, driven by electronegativity differences.

-

Mesomeric (Resonance) Effect (M): The delocalization of electrons through the pi (π) system.

In 7-bromo-1H-indole-6-carbonitrile:

-

7-Bromo Group: Exerts a strong electron-withdrawing inductive effect (-I) due to bromine's high electronegativity. However, it also has a weaker, electron-donating mesomeric effect (+M) via its lone pairs, which can delocalize into the aromatic ring. The net effect is deactivating towards electrophilic substitution.[8]

-

6-Cyano Group: This group is powerfully electron-withdrawing through both inductive (-I) and mesomeric (-M) effects. The triple bond in the nitrile group acts as a strong electron sink, pulling density from the ring system.[8][9]

The cumulative result is a highly electron-deficient carbocyclic ring, while the pyrrole ring, though attenuated, retains significant electron density due to the nitrogen lone pair.

Caption: Electronic influence of substituents on the indole core.

Quantitative Analysis via Hammett Constants

The Hammett equation provides a quantitative measure of the electronic effect of substituents on an aromatic ring.[8] The substituent constants, sigma (σ), quantify the inductive and resonance contributions.

Table 2: Hammett Substituent Constants

| Substituent | σ (meta) | σ (para) | Dominant Effects |

| Bromo (Br) | 0.39 | 0.23 | Strong -I, Weaker +M[10][11] |

| Cyano (CN) | 0.56 | 0.66 | Strong -I, Strong -M[10][12] |

The large, positive σ values for both groups confirm their strong electron-withdrawing nature. This predicts that the benzene portion of the indole will be significantly deactivated toward electrophilic attack (e.g., at C4 or C5).

Predicted Chemical Reactivity

-

Electrophilic Aromatic Substitution: Despite the deactivation of the benzene ring, the C3 position of the pyrrole ring remains the most probable site for electrophilic attack.[4][13] The powerful electron-donating ability of the pyrrole nitrogen overrides the deactivating influence from the adjacent ring, directing electrophiles to C3. Reactions like Vilsmeier-Haack formylation or Friedel-Crafts acylation are expected to proceed with high regioselectivity at this position.

-

N-H Acidity: The collective electron-withdrawing pull from the bromo and cyano groups will increase the acidity of the N-H proton (pKa of indole is ~21 in DMSO) compared to the parent indole.[4] This facilitates deprotonation with moderately strong bases, allowing for subsequent N-alkylation or N-arylation reactions.

-

Nucleophilic Aromatic Substitution (SₙAr): While SₙAr reactions are generally uncommon on indole rings, the presence of the strongly electron-withdrawing cyano group ortho to the bromine at C7 may render this position susceptible to displacement by strong nucleophiles under forcing conditions.

Analysis of Steric Properties

Steric effects, which arise from the spatial arrangement of atoms, play a critical role in dictating reaction feasibility and molecular recognition at a biological target.[14]

Steric Hindrance from the 7-Bromo Group

The bromine atom at the C7 position is the most significant source of steric bulk. Its van der Waals radius will create a zone of steric hindrance that directly impacts the adjacent N1 position.

-

Impact on N-Substitution: Synthetic reactions involving the N-H position, such as N-alkylation or the introduction of protecting groups, will be sterically hindered. This may necessitate more forcing reaction conditions or specialized reagents compared to unhindered indoles.

-

Conformational Restriction: In the context of drug design, the 7-bromo group can act as a "conformational anchor." It can restrict the rotation of substituents placed at the N1 position and influence the preferred orientation of the entire molecule within a protein binding pocket. This can be strategically exploited to lock in a bioactive conformation, thereby increasing potency and selectivity.[15]

The Role of the 6-Cyano Group

The cyano group is linear and has a relatively small steric footprint. Its primary influence is electronic. However, it can participate in specific, directional interactions such as hydrogen bonding (as an acceptor) and dipole-dipole interactions, which are crucial for ligand-receptor binding.

Potential Applications in Drug Development

The unique electronic and steric profile of 7-bromo-1H-indole-6-carbonitrile makes it a highly attractive scaffold for medicinal chemistry programs.

-

Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted indole core to occupy the adenine-binding pocket of ATP-dependent kinases.[16] The electron-deficient nature of this scaffold, combined with the hydrogen-bonding capabilities of the N-H and nitrile groups, provides an excellent starting point for designing such inhibitors.

-

Handle for Further Functionalization: The bromine atom at C7 serves as a versatile synthetic handle. It is amenable to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination.[1] This allows for the systematic and modular introduction of diverse aryl, heteroaryl, or alkyl groups to explore structure-activity relationships (SAR).

-

Bioisosteric Replacement: The nitrile group can serve as a bioisostere for other functional groups, such as a carboxamide or a small heterocyclic ring. It can also be chemically transformed (e.g., hydrolyzed to a carboxylic acid or reduced to an amine) to access a wider chemical space.

Exemplary Experimental Protocols

The following protocols are adapted from established methodologies for indole chemistry and serve as a practical guide for the manipulation of 7-bromo-1H-indole-6-carbonitrile.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C7

This protocol describes the replacement of the C7-bromo substituent with an aryl group, demonstrating its utility as a synthetic handle. The choice of a palladium catalyst, ligand, and base is critical and must be optimized for specific substrates.

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

-

Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 7-bromo-1H-indole-6-carbonitrile (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Inerting the System: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (e.g., Argon). This step is crucial as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The solvent must be degassed to remove dissolved oxygen.

-

Reaction Execution: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Workup: After cooling the reaction to room temperature, dilute the mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine to remove the base and inorganic byproducts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure 7-aryl-1H-indole-6-carbonitrile.

Protocol: Electrophilic Vilsmeier-Haack Formylation at C3

This protocol illustrates the high intrinsic reactivity of the C3 position. The Vilsmeier reagent, generated in situ from DMF and POCl₃, is a mild electrophile that selectively installs a formyl group at C3.

Step-by-Step Methodology:

-

Vilsmeier Reagent Formation (Caution: Exothermic): In a flame-dried, three-neck flask under an inert atmosphere, cool dimethylformamide (DMF, 3.0 eq.) to 0 °C. Add phosphoryl chloride (POCl₃, 1.2 eq.) dropwise with stirring. The formation of the chloroiminium salt (the Vilsmeier reagent) is exothermic and must be controlled. Allow the mixture to stir at 0 °C for 30 minutes.

-

Substrate Addition: Dissolve 7-bromo-1H-indole-6-carbonitrile (1.0 eq.) in a minimal amount of dry DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC. The reaction mixture will typically become a thick slurry.

-

Hydrolysis (Caution: Exothermic): Carefully pour the reaction mixture onto crushed ice. Then, basify the aqueous solution by the slow addition of aqueous sodium hydroxide until a pH of >10 is reached. This hydrolyzes the intermediate iminium salt to the aldehyde.

-

Product Isolation: The product, 7-bromo-3-formyl-1H-indole-6-carbonitrile, will often precipitate from the aqueous solution. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

Conclusion

7-bromo-1H-indole-6-carbonitrile represents a sophisticated chemical scaffold with a rich and complex profile. Its electronic properties are characterized by a highly polarized framework, directing electrophilic attack to the C3 position while rendering the carbocyclic ring electron-poor. The steric environment is dominated by the 7-bromo group, which provides both a challenge for N1-substitution and an opportunity for conformational control in drug design. The strategic placement of the bromine atom as a versatile synthetic handle for cross-coupling reactions further elevates its utility. For researchers in drug discovery, this molecule is not merely a static structure but a dynamic platform for the rational design of highly specific and potent therapeutic agents.

References

- [No Source Available]

- Scribd. Hammett Substituent Constants Table.

- Wikipedia. Indole.

- Mayr, H., et al. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry.

- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole.

- Shaikh, A., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances.

- [No Source Available]

- Wikipedia. Hammett equation.

- Knebl, M., et al. (2017). 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile. Molbank.

- BLD Pharm. 7-Bromo-1H-indole-6-carbonitrile.

- University of California, Davis. Hammett constants for some common substituents.

- BenchChem. (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery.

- [No Source Available]

- [No Source Available]

- Hunter, C. A. (2012). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. International Journal of Molecular Sciences.

- Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

- [No Source Available]

- Organic Syntheses. indole-3-carbonitrile.

- [No Source Available]

- PubChem. 6-Bromo-1H-indole-3-carbonitrile.

- [No Source Available]

- Al-Shamari, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules.

- van der Vorm, S., et al. (2017). On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. Organic & Biomolecular Chemistry.

- [No Source Available]

- Science.gov. steric hindrance effect: Topics.

- [No Source Available]

- Espinoza-García, E., et al. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. International Journal of Molecular Sciences.

- Bajad, N. G., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Tuberculosis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Indole - Wikipedia [en.wikipedia.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. 6-Bromo-1H-indole-3-carbonitrile | C9H5BrN2 | CID 11470067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2173193-92-3|7-Bromo-1H-indole-6-carbonitrile|BLD Pharm [bldpharm.com]

- 8. Hammett equation - Wikipedia [en.wikipedia.org]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. web.viu.ca [web.viu.ca]

- 11. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. steric hindrance effect: Topics by Science.gov [science.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

7-Bromo-1H-indole-6-carbonitrile: A Strategic Building Block in Advanced Organic Synthesis and Drug Discovery

Introduction and Chemical Identity

In the landscape of modern medicinal chemistry, the design of highly selective kinase inhibitors relies heavily on functionally dense, orthogonally reactive building blocks. 7-Bromo-1H-indole-6-carbonitrile (CAS: 2173193-92-3)[1] has emerged as a privileged scaffold in this domain. With a molecular weight of 221.05 g/mol and a molecular formula of C9H5BrN2, this bicyclic heteroaromatic compound provides a unique combination of electronic modulation and steric handles, making it an indispensable intermediate for complex drug discovery programs, most notably in the synthesis of selective Cyclin-Dependent Kinase 7 (CDK7) inhibitors[2].

Structural Rationale and Mechanistic Utility

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is chosen rather than simply how to use it. The utility of 7-bromo-1H-indole-6-carbonitrile is rooted in its highly programmable reactivity:

-

The Indole Core (Hinge Binder): The indole N-H acts as a critical hydrogen bond donor. It frequently mimics the purine ring of ATP, interacting with the backbone carbonyls of kinase hinge region residues (e.g., Met94 in CDK7) ()[3].

-

C6-Carbonitrile (Electronic Modulator & Acceptor): The strongly electron-withdrawing nitrile group serves three distinct purposes. First, it lowers the pKa of the indole N-H, strengthening its hydrogen-bond donating capacity. Second, it acts as a metabolic soft-spot blocker, preventing oxidative degradation. Third, it functions as a highly directional hydrogen bond acceptor.

-

C7-Bromine (Cross-Coupling Handle): Positioned adjacent to the nitrile, the C7-bromide is sterically hindered but electronically activated for transition-metal-catalyzed cross-coupling. It allows for late-stage functionalization (such as C-P bond formation) without interfering with the inherently nucleophilic C3 position of the indole.

Experimental Methodology: Synthesis of the Building Block

The synthesis of 7-bromo-1H-indole-6-carbonitrile is typically achieved from 7-bromo-1H-indole-6-carboxylic acid via a two-stage amidation and dehydration sequence. The following protocol is designed as a self-validating system , ensuring that intermediate conversions are confirmed before proceeding, thereby maximizing the overall yield.

Step-by-Step Protocol

Phase 1: Activation and Amidation

-

Preparation: To a flame-dried round-bottom flask under an inert N2 atmosphere, add 7-bromo-1H-indole-6-carboxylic acid (1.0 equiv) and anhydrous DMF to achieve a 0.5 M solution. Cool the stirred solution to 0 °C using an ice bath.

-

Activation: Add 1,1'-Carbonyldiimidazole (CDI) (2.0 equiv) portion-wise.

-

Causality: CDI is explicitly chosen over harsher reagents like thionyl chloride (SOCl2) to prevent unwanted electrophilic chlorination at the C3 position of the electron-rich indole core ()[4].

-

-

Validation Check 1: Stir for 1 hour at 0 °C. The cessation of CO2 gas evolution serves as a visual confirmation that the active acylimidazole intermediate has fully formed.

-

Amidation: Introduce aqueous ammonia (28% w/w, 5.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench with ice water to precipitate the intermediate 7-bromo-1H-indole-6-carboxamide. Filter, wash with cold water, and dry under high vacuum.

Phase 2: Dehydration to the Nitrile 5. Dehydration: Suspend the crude amide in anhydrous dichloromethane (DCM) (0.2 M) and triethylamine (3.0 equiv). Cool the mixture to 0 °C. Add phosphorus oxychloride (POCl3) (1.5 equiv) dropwise.

- Causality: POCl3 efficiently dehydrates the primary amide. Triethylamine is critical here; it acts as an acid scavenger, neutralizing the generated HCl to protect the acid-sensitive indole ring from polymerization.

- Validation Check 2: The transition of the suspension to a clear, homogeneous solution typically indicates the successful formation of the nitrile.

- Workup: Quench carefully with saturated aqueous NaHCO3. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel chromatography to afford pure 7-bromo-1H-indole-6-carbonitrile.

Application Case Study: Orthogonal Functionalization in SY-5609 Synthesis

The true power of 7-bromo-1H-indole-6-carbonitrile is demonstrated in the synthesis of SY-5609 , a highly potent (sub-nM Kd), selective, noncovalent inhibitor of CDK7 ()[2].

The synthesis leverages the orthogonal reactivity of the building block across three distinct sites: the nucleophilic C3 position, the electrophilic C7-bromide, and an appended pyrimidine ring.

Orthogonal functionalization workflow of 7-bromo-1H-indole-6-carbonitrile to synthesize SY-5609.

Quantitative Reaction Metrics for Indole Core Functionalization

The table below summarizes the quantitative parameters for the sequential functionalization of this building block, highlighting how the electronic properties of the C6-nitrile tolerate and direct subsequent chemistries[5].

| Reaction Phase | Transformation | Reagents & Catalyst | Temp / Time | Yield (%) | Mechanistic Role |

| Phase 1 | C3-Arylation | 2-Chloro-5-(CF3)-pyrimidine, AlCl3, DCE | 80 °C, 2 h | 26 - 45% | Electrophilic aromatic substitution at the inherently nucleophilic C3 position. |

| Phase 2 | C7-Phosphinylation | Dimethylphosphine oxide, Pd(OAc)2, Xantphos, K3PO4 | 110 °C, 4 h | 60 - 85% | Pd-catalyzed C-P cross-coupling leveraging the C7-bromide to install an atypical H-bond acceptor. |

| Phase 3 | SNAr (C2 Pyrimidine) | (S)-1-benzyl-5,5-dimethylpiperidin-3-amine, DIPEA, NMP | 130 °C, 2 h | 75 - 90% | Nucleophilic aromatic substitution displacing the activated pyrimidine chloride. |

Note: The incorporation of the dimethylphosphine oxide at C7 is a masterclass in structure-based drug design, providing required potency and metabolic stability without clashing with the adjacent C6-nitrile ()[2].

Conclusion

7-Bromo-1H-indole-6-carbonitrile is far more than a simple starting material; it is a highly engineered chemical chassis. By strategically positioning an electron-withdrawing nitrile adjacent to a cross-coupling-ready bromide, chemists can execute precise, orthogonal functionalizations. As demonstrated by its central role in the clinical candidate SY-5609, mastering the reactivity of this building block is essential for modern drug development professionals targeting complex kinase architectures.

References

-

Marineau, J. J., et al. "Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7." Journal of Medicinal Chemistry, 2021, 64(22), 16497–16511. URL:[Link]

- Syros Pharmaceuticals Inc. / Paraza Pharma Inc. "Inhibitors of cyclin-dependent kinase 7 (cdk7)." Google Patents (CA3118330A1).

Sources

- 1. 7-Bromo-1H-indole-6-carbonitrile | 2173193-92-3 [sigmaaldrich.com]

- 2. Discovery of SY-5609: A Selective, Noncovalent Inhibitor of CDK7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CA3118330A1 - Inhibitors of cyclin-dependent kinase 7 (cdk7) - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

Toxicity and Hazard Assessment of 7-bromo-1H-indole-6-carbonitrile: A Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, functionalized indoles serve as privileged scaffolds for drug discovery. Specifically, 7-bromo-1H-indole-6-carbonitrile (CAS: 2173193-92-3) has emerged as a critical building block in the synthesis of advanced therapeutics, notably in the development of for proliferative diseases such as cancer[1]. However, the very structural features that make this compound synthetically valuable—its electrophilic cyano group and reactive bromo substituent—also impart distinct toxicological hazards.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. This guide provides a deep mechanistic evaluation of the compound's hazard profile and outlines a self-validating experimental framework for assessing its cytotoxicity in a laboratory setting.

Physicochemical Profiling & Hazard Classification

Understanding the macroscopic hazards of 7-bromo-1H-indole-6-carbonitrile requires an analysis of its molecular architecture. The compound presents a unique toxicological profile governed by the Globally Harmonized System (GHS). According to authoritative , the compound carries a "Warning" signal word with specific hazard statements[2].

Table 1: Physicochemical and Hazard Profile

| Parameter / Hazard | Value / GHS Code | Mechanistic Rationale |

| CAS Number | 2173193-92-3 | Unique chemical identifier[2]. |

| Molecular Weight | 221.05 g/mol | Low molecular weight facilitates rapid cellular membrane penetration[2]. |

| Acute Oral Toxicity | H302 (Harmful if swallowed) | Hepatic metabolism of the cyano-indole core can generate reactive intermediates[2]. |

| Skin/Eye Irritation | H315 / H319 | The bromo-indole moiety acts as a mild electrophile, reacting with nucleophilic residues in mucosal/epidermal proteins[2]. |

| Respiratory Irritation | H335 | Fine particulate dust can physically and chemically irritate respiratory epithelium[2]. |

| Storage Conditions | 2-8°C, Dark, Dry | Cold, dark storage prevents photolytic debromination and oxidative degradation of the indole core[2]. |

Structure-Toxicity Relationship (STR)

The toxicity of this compound is not arbitrary; it is a direct consequence of its functional groups. The diagram below maps the specific structural components to their corresponding biological hazards.

Caption: Structure-Toxicity Relationship (STR) mapping for 7-bromo-1H-indole-6-carbonitrile.

In Vitro Cytotoxicity Assessment: A Self-Validating Protocol

When handling novel intermediates like 7-bromo-1H-indole-6-carbonitrile for drug synthesis (e.g., ), establishing an in-house cytotoxicity baseline is mandatory[1].

The following protocol is designed as a self-validating system . It does not merely measure cell death; it incorporates internal controls that continuously verify the integrity of the assay, ensuring that the calculated IC50 is a true reflection of the compound's toxicity, rather than an artifact of poor methodology.

Experimental Workflow

Caption: Standardized in vitro cytotoxicity screening workflow for hazard profiling.

Step-by-Step Methodology & Causality

Step 1: Stock Solution Preparation

-

Action: Dissolve 7-bromo-1H-indole-6-carbonitrile in anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Store aliquots at -20°C in amber vials.

-

Causality: The compound's lipophilic nature necessitates an organic solvent for complete solubilization. Amber vials are critical because the bromo-indole bond is susceptible to photolytic cleavage under ambient laboratory lighting, which would artificially alter the toxicity profile.

Step 2: Cell Seeding (HepG2 Model)

-

Action: Seed HepG2 (human liver cancer) cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

-

Causality: HepG2 cells are selected over standard HEK293 cells because they retain baseline Cytochrome P450 (CYP) metabolic activity. This allows the assay to capture potential hepatotoxicity arising from the metabolic processing of the cyano group (H302 hazard validation).

Step 3: Dosing and Internal Validation

-

Action: Treat cells with a 10-point concentration gradient of the compound (0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is exactly 0.5% (v/v). Include a Vehicle Control (0.5% DMSO) and a Positive Control (1 µM Doxorubicin).

-

Causality (The Self-Validating Mechanism): Exceeding 0.5% DMSO induces solvent-mediated cytotoxicity, which skews IC50 calculations. By normalizing DMSO across all wells, we isolate the compound's true toxicity. The Positive Control proves the cells are responsive to toxic insult, while the Vehicle Control proves the handling process itself isn't killing the cells. If Doxorubicin fails to induce >80% cell death, the entire plate is invalidated.

Step 4: Viability Quantification

-

Action: After 72 hours of incubation, perform an ATP-based luminescence assay (e.g., CellTiter-Glo®).

-

Causality: Traditional colorimetric assays (like MTT) rely on mitochondrial reductase activity, which can be chemically reduced by certain indole derivatives, causing false-positive viability signals. ATP luminescence provides a direct, interference-free quantification of metabolically active cells.

Laboratory Handling & Safety Directives

Given the H315, H319, and H335 hazard statements[2], engineering controls are non-negotiable.

-

Weighing & Transfer: Must be conducted within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator to mitigate H335 (respiratory irritation) risks.

-

PPE Requirements: Nitrile gloves (double-gloved), chemical safety goggles, and a lab coat. The electrophilic nature of the bromo-substituent means that any dermal exposure should be immediately flushed with PEG-400 followed by copious amounts of water, as organic compounds often resist standard aqueous decontamination.

-

Spill Protocol: Do not sweep dry powder. Cover spills with damp absorbent pads to prevent aerosolization, then clean the area with a 10% bleach solution to neutralize reactive intermediates before final disposal.

References

- Syros Pharmaceuticals, Inc. "Inhibitors of cyclin-dependent kinase 7 (cdk7)." Patent CA3118330A1 (2020). Google Patents.

Sources

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 7-Bromo-1H-indole-6-carbonitrile

Executive Summary

The functionalization of the indole core is a cornerstone of modern medicinal chemistry. Specifically, 7-bromo-1H-indole-6-carbonitrile is a highly valued bifunctional building block, prominently featured in the synthesis of selective kinase inhibitors, such as the CDK7 inhibitor SY-5609[1]. The adjacent bromo and cyano groups at the C7 and C6 positions offer a unique electronic environment that can be leveraged for regioselective palladium-catalyzed cross-coupling. This application note provides a comprehensive, field-validated guide to performing Suzuki-Miyaura couplings on this specific scaffold, detailing mechanistic rationale, reaction optimization, and step-by-step protocols.

Mechanistic Insights & Causality: The "Why" Behind the Protocol

Working with 7-bromo-1H-indole-6-carbonitrile presents specific electronic and steric challenges that dictate the choice of reagents. As an application scientist, understanding these underlying forces is critical for troubleshooting and optimization:

-

Electronic Activation vs. Deactivation : The 6-cyano group is strongly electron-withdrawing. In a neutral indole, this lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C7-Br bond, thermodynamically favoring the oxidative addition of the electron-rich Pd(0) catalyst. However, under the basic conditions required for Suzuki-Miyaura coupling, the acidic indole N-H (pKa ~16) is easily deprotonated. The resulting indolyl anion is highly electron-rich, which counteracts the cyano group's effect and severely deactivates the C7-Br bond toward oxidative addition[2].

-

Steric Hindrance and Catalyst Poisoning : The C7 position is sterically encumbered by the adjacent nitrogen atom. Furthermore, a free N-H or indolyl anion can competitively coordinate to the palladium center, displacing phosphine ligands and leading to catalyst poisoning or the precipitation of inactive palladium black[3].

-

The Solution (Self-Validating Design) : To maintain the electrophilicity of the C7-Br bond and prevent catalyst deactivation, N-protection (e.g., with a Boc group) is strongly recommended [2]. If the free N-H must be retained, the use of highly active, bulky biarylphosphine ligands (e.g., XPhos or SPhos) combined with milder bases (e.g., K3PO4) is mandatory to outcompete N-coordination.

Visualizing the Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling for 7-bromoindole derivatives.

Reaction Optimization & Quantitative Data

The following table summarizes the causal relationship between substrate protection, catalyst selection, and isolated yield. Data is synthesized from established methodologies for 7-bromoindole systems[2],[4].

| Substrate State | Catalyst System (mol%) | Base (Equiv) | Solvent System | Temp / Time | Isolated Yield | Mechanistic Observation |

| Free N-H | Pd(PPh3)4 (10%) | Na2CO3 (3.0) | Toluene/EtOH/H2O | 90 °C / 18 h | < 20% | Indolyl anion formation deactivates C-Br bond; Pd black observed. |

| Free N-H | Pd(OAc)2 / XPhos (5%) | K3PO4 (2.5) | 1,4-Dioxane/H2O | 100 °C / 12 h | 65-75% | Bulky ligand prevents N-coordination; milder base limits deprotonation. |

| N-Boc Protected | Pd(dppf)Cl2 (5%) | K2CO3 (2.5) | 1,4-Dioxane/H2O | 90 °C / 8 h | 85-95% | Optimal. Boc prevents deprotonation, maintaining C-Br electrophilicity. |

| N-Boc Protected | Pd(PPh3)4 (5%) | Cs2CO3 (2.0) | DMF / H2O | 100 °C / 6 h | 80-88% | High yield, but high-boiling DMF removal complicates workup. |

Experimental Workflow

Caption: Optimized experimental workflow for the functionalization of 7-bromo-1H-indole-6-carbonitrile.

Detailed Step-by-Step Methodologies

Protocol A: N-Boc Protection of 7-Bromo-1H-indole-6-carbonitrile

Purpose: To prevent indolyl anion formation and subsequent catalyst poisoning during cross-coupling[2].

-

Setup : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 7-bromo-1H-indole-6-carbonitrile (1.0 equiv, e.g., 5.0 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

-

Reagent Addition : Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) followed by Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv).

-

Reaction : Stir the mixture at room temperature under an inert atmosphere (N2 or Argon).

-

Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (highly fluorescent under UV 254 nm) should be completely consumed within 2-4 hours, replaced by a higher Rf spot corresponding to the less polar protected indole.

-

-

Workup : Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Isolation : The crude tert-butyl 7-bromo-6-cyano-1H-indole-1-carboxylate is generally pure enough (>95% by NMR) for the subsequent coupling step.

Protocol B: Suzuki-Miyaura Cross-Coupling

Purpose: Regioselective C-C bond formation at the sterically hindered C7 position.

-

Setup : To a Schlenk flask or a heavy-walled microwave vial, add tert-butyl 7-bromo-6-cyano-1H-indole-1-carboxylate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and finely powdered K2CO3 (2.5 equiv).

-

Solvent & Degassing (Critical Step) : Add a mixture of 1,4-Dioxane and H2O (ratio 4:1, 0.15 M overall concentration). Causality: The water is necessary to dissolve the inorganic base and facilitate the formation of the active palladium-hydroxo species, which is crucial for the transmetalation step. Sparge the mixture with Argon for at least 15 minutes to remove dissolved oxygen, preventing the oxidation of the Pd(0) active species.

-

Catalyst Addition : Quickly add Pd(dppf)Cl2·CH2Cl2 (0.05 equiv) under a positive stream of Argon. Causality: The bidentate dppf ligand has a large bite angle, which accelerates the reductive elimination step—often the bottleneck in forming sterically hindered biaryls. Seal the vessel.

-

Heating : Heat the reaction mixture to 90 °C in an oil bath for 8 hours (or 110 °C for 30 mins in a microwave reactor).

-

Monitoring : Check progress via LC-MS.

-

Self-Validation Check: Look for the disappearance of the starting material mass and the appearance of the product mass. Note: Extended heating may cause partial in situ Boc-deprotection, which is normal and can be driven to completion later[1].

-

-

Workup : Cool to room temperature. Dilute with EtOAc and water. Separate the layers and extract the aqueous phase with EtOAc (2x). Wash combined organics with brine, dry over MgSO4, and concentrate.

-

Purification : Purify via flash column chromatography (gradient of Hexanes/EtOAc) to yield the pure coupled product.

Protocol C: Boc Deprotection (If required)

-

Dissolve the coupled product in DCM (0.1 M).

-

Add Trifluoroacetic acid (TFA) (10-20 equiv) dropwise at 0 °C.

-

Warm to room temperature and stir for 2 hours until LC-MS indicates complete deprotection.

-

Concentrate under reduced pressure, neutralize carefully with saturated aqueous NaHCO3, and extract with EtOAc to yield the final 7-aryl-1H-indole-6-carbonitrile.

Sources

Application Notes and Protocols for the Synthesis of Functionalized Indoles Using 7-Bromo-1H-indole-6-carbonitrile

Introduction: The Strategic Importance of Functionalized Indoles and the Utility of 7-Bromo-1H-indole-6-carbonitrile

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active compounds, ranging from anti-cancer agents to anti-inflammatory drugs, underscores the critical importance of developing efficient and versatile methods for its functionalization.[2][3][4] The strategic introduction of diverse substituents onto the indole ring allows for the fine-tuning of a molecule's pharmacological properties, making the synthesis of functionalized indoles a key focus in drug discovery and development.[5]

7-Bromo-1H-indole-6-carbonitrile emerges as a highly valuable and versatile starting material for the synthesis of a wide array of functionalized indole derivatives. This bifunctional molecule offers two distinct points for chemical modification: the bromine atom at the 7-position and the nitrile group at the 6-position. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkyl, and amino groups. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the synthetic possibilities.

This comprehensive guide provides detailed application notes and protocols for the functionalization of 7-bromo-1H-indole-6-carbonitrile via three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

Diagram of Synthetic Pathways from 7-Bromo-1H-indole-6-carbonitrile

Caption: Synthetic utility of 7-Bromo-1H-indole-6-carbonitrile.

Experimental Protocols

General Laboratory Safety

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands are air- and/or moisture-sensitive and should be handled under an inert atmosphere (nitrogen or argon).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 7-Aryl-1H-indole-6-carbonitriles

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[6]

Rationale for Conditions:

-

Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is a reliable choice, though more advanced catalyst systems utilizing bulky, electron-rich phosphine ligands like XPhos or SPhos can offer improved reactivity, especially for challenging substrates.[7][8]

-

Base: A base is required to activate the boronic acid for transmetalation.[6] Aqueous solutions of carbonates (Na₂CO₃, K₂CO₃, or Cs₂CO₃) are commonly used and are effective for a wide range of substrates.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically employed to dissolve both the organic and inorganic reagents.[7]

Step-by-Step Protocol:

-

To a Schlenk flask, add 7-bromo-1H-indole-6-carbonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Add a base (e.g., K₂CO₃, 2.0 equiv.).

-

Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

-

Low Conversion: Increase the reaction temperature or try a more active catalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand like XPhos).

-

Protodeboronation of Boronic Acid: Use a milder base (e.g., K₃PO₄) or anhydrous conditions with a non-aqueous base.

-

Homocoupling of Boronic Acid: Ensure the reaction is thoroughly degassed to remove oxygen.

| Parameter | Recommended Condition |

| Catalyst | Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with XPhos (5 mol%) |

| Base | K₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.) |

| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) |

| Temperature | 80-100 °C |

| Time | 4-24 hours |

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 7-Amino-1H-indole-6-carbonitriles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.

Rationale for Conditions:

-

Catalyst and Ligand: The choice of ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often required to promote the reductive elimination step and prevent β-hydride elimination.[9]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[1]